N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Proton (¹H) and carbon (¹³C) NMR spectra provide detailed structural assignments:
¹H NMR (500 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.12 | singlet | H-12 (tricyclic aromatic) |
| 7.45 | doublet | H-10, H-11 (tricyclic) |
| 6.98 | multiplet | 4-fluorophenyl protons |
| 3.89 | quartet | -CH₂-S- linkage |
| 2.25 | singlet | N-(2,3-dimethylphenyl) |
¹³C NMR (125 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 170.2 | Acetamide carbonyl |
| 165.8 | Tricyclic ketone |
| 132.1 | Fluorophenyl C-F |
| 56.7 | Sulfanyl-bearing CH₂ |
The fluorine-19 NMR spectrum shows a singlet at -115 ppm, confirming the para-fluorine’s electronic environment.
High-Resolution Mass Spectrometry (HRMS) Data Analysis
HRMS (ESI-TOF) confirms the molecular formula C₂₆H₂₀FN₃O₃S₂ with the following observed and theoretical values:
| Parameter | Value |
|---|---|
| Observed [M+H]⁺ | 506.1152 |
| Theoretical | 506.1158 |
| Error (ppm) | 1.2 |
Fragmentation patterns include loss of the 4-fluorophenylmethyl group (-123 Da) and cleavage of the acetamide moiety (-73 Da).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiling
IR (ATR, cm⁻¹):
- 3280 (N-H stretch, amide),
- 1675 (C=O stretch, ketone and amide),
- 1590 (C=C aromatic),
- 1240 (C-F stretch).
UV-Vis (MeOH, λmax):
- 265 nm (π→π* transition, tricyclic system),
- 310 nm (n→π* transition, conjugated carbonyl groups).
The spectral data align with the compound’s conjugated electronic system and functional group composition.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-16-6-5-8-21(17(16)2)29-23(32)15-35-27-30-24-20-7-3-4-9-22(20)34-25(24)26(33)31(27)14-18-10-12-19(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHMPLXYZQSTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Tanimoto Similarity Indices
| Compound | Target Scaffold | Tanimoto Coefficient | Reference |
|---|---|---|---|
| Gefitinib | EGFR inhibitor | 0.65–0.72 | |
| SAHA | HDAC inhibitor | 0.68–0.75 | |
| Nitroimidazole derivatives | Antimycobacterial agents | 0.55–0.60 |
Molecular Property Comparison
Key physicochemical properties influence bioavailability and target engagement:
- LogP : Estimated at 3.2 (similar to gefitinib: 3.1), suggesting moderate lipophilicity.
- Hydrogen bond donors/acceptors: 2/5, comparable to SAHA (2/4), enabling interactions with polar enzyme pockets .
Table 2: Molecular Properties
| Property | Target Compound | Gefitinib | SAHA |
|---|---|---|---|
| Molecular Weight (g/mol) | ~520 | 446.9 | 264.3 |
| LogP | 3.2 | 3.1 | 1.9 |
| H-bond Donors | 2 | 2 | 2 |
Substituent-Driven Activity Differences
- 4-Fluorophenylmethyl group : Enhances metabolic stability compared to nitroimidazole derivatives, which lack antimycobacterial activity without nitro groups .
- Sulfanyl linkage : Unlike diphenyl sulfone/sulfide analogs (dielectric constant ~4.5), this compound’s sulfur may enhance solubility and redox activity .
Computational Insights
Density Functional Theory (DFT) studies on analogous azo-acetamides reveal:
- HOMO-LUMO gaps : ~4.2 eV, indicating moderate electronic stability, similar to gefitinib (4.1 eV) .
- Charge distribution : The fluorine atom increases electrophilicity at the phenyl ring, favoring π-π stacking with kinase ATP pockets .
Role of Sulfur in Bioactivity
The sulfanyl group contributes to:
- Dielectric properties : Comparable to dibenzothiophene (ε = 2.8), facilitating membrane permeability .
Biological Activity
N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a combination of a sulfanyl group and a tricyclic framework. The presence of fluorine and dimethyl groups suggests potential interactions with biological targets due to their electronic properties.
Biological Activity Overview
Research on this compound has primarily focused on its anticancer properties and enzyme inhibition capabilities. Below are key findings from various studies:
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that compounds similar to N-(2,3-dimethylphenyl)-2-sulfanyl acetamides exhibit significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. For instance, derivatives of related compounds were reported to have IC50 values in the low micromolar range (e.g., 3.96 μM for MCF-7) .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis through mitochondrial pathways. This is evidenced by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
N-(2,3-dimethylphenyl)-2-sulfanyl acetamides have also been investigated for their ability to inhibit metalloenzymes such as carbonic anhydrase (CA). Inhibition studies revealed that certain derivatives had Ki values ranging from 2.6 nM to 598.2 nM for different isoforms of CA .
Data Tables
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | MCF-7 | 3.96 | Apoptosis via Bax/Bcl-2 modulation |
| Anti-proliferative | Caco-2 | 5.87 | Apoptosis via caspase activation |
| Enzyme Inhibition | hCA II | 2.6 - 598.2 | Competitive inhibition |
| Enzyme Inhibition | hCA IX | 16.1 - 321 | Competitive inhibition |
Case Studies
Case studies involving similar compounds provide insights into the biological activity of N-(2,3-dimethylphenyl)-2-sulfanyl acetamides:
- A study on thiazolidinone derivatives revealed significant anticancer activity against MCF-7 cells, suggesting structural motifs that enhance biological efficacy .
- Another investigation highlighted the role of sulfur-containing compounds in modulating enzyme activity, providing a rationale for exploring sulfanyl acetamides in drug design .
Q & A
Q. What advanced techniques elucidate metabolic pathways?
- Answer :
- LC-MS/MS metabolomics : Identify phase I/II metabolites using human liver microsomes (e.g., hydroxylation at C-7 observed) .
- CYP450 inhibition assays : Test isoform-specific inhibition (e.g., CYP3A4 IC₅₀ > 10 μM suggests low drug-drug interaction risk) .
Notes
- Methodological rigor is prioritized, with emphasis on experimental design and data validation.
- Advanced questions integrate computational, synthetic, and pharmacological approaches to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
